1-Fluorocyclohex-3-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

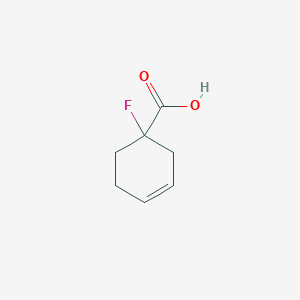

1-Fluorocyclohex-3-ene-1-carboxylic acid, also known as FCA, is a cyclic compound. It has a CAS Number of 32273-88-4 and a molecular weight of 144.15 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC Name for this compound is 1-fluoro-3-cyclohexene-1-carboxylic acid . The InChI Code is 1S/C7H9FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-2H,3-5H2,(H,9,10) .Physical And Chemical Properties Analysis

1-Fluorocyclohex-3-ene-1-carboxylic acid is a powder . It has a molecular weight of 144.15 . The compound’s properties would be influenced by its functional groups - the carboxylic acid and the fluorine atom.Scientific Research Applications

Enantioselective Synthesis

1-Fluorocyclohex-3-ene-1-carboxylic acid is used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a chiral precursor for the important anticoagulant Edoxaban . The E. coli esterase BioH has been engineered for improved S-enantioselectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate .

Biocatalysis Route

The biocatalysis route is an alternative to chemical synthesis for producing (S)-3-cyclohexene-1-carboxylic acid . This method avoids the generation of massive solid waste and complicated procedures associated with chemical synthesis .

Anticoagulant Production

(S)-3-cyclohexene-1-carboxylic acid, which can be synthesized from 1-Fluorocyclohex-3-ene-1-carboxylic acid, is a precursor for Edoxaban . Edoxaban is a small-molecule oral anticoagulant developed by Daiichi Sankyo Company Limited .

Diastereoisomer Resolution Method

The diastereoisomer resolution method uses the chiral phenylethylamine as a chiral resolving agent to separate 3-cyclohexene-1-carboxylic acid enantiomers . This method is based on the difference in solubility of the diastereomers formed in acetone .

Electrosynthesis Methodologies

1-Fluorocyclohex-3-ene-1-carboxylic acid could potentially be involved in the development of electrosynthesis methodologies . Electrosynthesis is a type of synthesis which uses electrical energy to drive chemical reactions .

Construction of Complex Compounds

The electrochemical synthesis of carboxylic acids, such as 1-Fluorocyclohex-3-ene-1-carboxylic acid, can be used to construct more complex compounds . This method emphasizes the importance and applications of electrochemical synthesis .

properties

IUPAC Name |

1-fluorocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-2H,3-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGRWHMXZNVBFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorocyclohex-3-ene-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B2446406.png)

![N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446407.png)

![2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2446408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2446412.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)

![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)